4-(4-Anilinoanilino)-4-oxobutanoic acid
Description
4-(4-Anilinoanilino)-4-oxobutanoic acid is a succinamic acid derivative characterized by a central 4-oxobutanoic acid backbone substituted with two aniline moieties. These compounds are pivotal in biochemical research, particularly in studying enzyme-substrate interactions and reaction mechanisms. The aniline groups contribute to electronic and steric effects, influencing binding affinity and specificity in enzymatic studies. The compound’s structure enables hydrogen bonding via carboxylic acid and amide functionalities, critical for molecular recognition in biological systems.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-(4-anilinoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16N2O3/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19)(H,20,21) |
InChI Key |
BROJDHDMRXJNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 4-Oxobutanoic Acid Derivatives
Key Observations:
Electron-Withdrawing Groups (EWGs): Nitro (NO₂) substituents (e.g., ) enhance acidity and stabilize negative charges, improving reactivity in electrophilic substitutions. However, they reduce aqueous solubility, limiting bioavailability . Halogens (e.g., Cl, Br in ) increase molecular weight and lipophilicity, favoring membrane permeability but complicating purification .
Electron-Donating Groups (EDGs):
- Methoxy (OCH₃) and methyl (CH₃) groups (e.g., ) improve solubility in polar solvents but may reduce binding specificity in enzymatic assays .
Bulkier Substituents:
- Azepanylcarbonyl groups (e.g., ) introduce steric hindrance, affecting molecular docking in drug design. Their solubility in organic solvents (e.g., chloroform) makes them suitable for hydrophobic target interactions .
Contradictions and Limitations
- Solubility vs. Bioactivity: While nitro groups enhance reactivity, their poor solubility (e.g., ) limits in vivo applications. Conversely, methoxy groups () improve solubility but lack target specificity.
- Synthetic Feasibility: Microwave synthesis improves yields (), but scalability for complex derivatives (e.g., ) remains unproven.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
